molecular formula C22H18N2O B3014427 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one CAS No. 303984-61-4

3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one

Cat. No.: B3014427
CAS No.: 303984-61-4
M. Wt: 326.399
InChI Key: BFPPOJSNKOGZKR-LNVKXUELSA-N
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Description

3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one (CAS 303984-61-4) is a synthetic indole-based heterocyclic compound provided for research applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . Indole derivatives and their hybrids are the subject of extensive research due to their potential as versatile scaffolds for drug development, exhibiting a wide spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities . This specific compound features a benzylideneimino substituent, a structural motif common in investigative compounds that can be designed to interact with various biological targets. Researchers are exploring such indole-based hybrids to enhance efficacy, selectivity, and pharmacokinetic profiles in the discovery of new therapeutic candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethylphenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-15-12-16(2)14-17(13-15)23-21-19-10-6-7-11-20(19)24(22(21)25)18-8-4-3-5-9-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPPOJSNKOGZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one typically involves the condensation of 3,5-dimethylaniline with isatin in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share partial structural motifs with 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one, enabling comparisons based on core scaffolds, substituents, and functional groups:

Compound A : 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one (CAS 536705-40-5)
  • Core Structure : Pyrimido[5,4-b]indol-4-one fused with a sulfur-containing side chain.
  • Key Differences: The pyrimidoindole core replaces the simpler indol-2-one ring. The 3,5-dimethylphenyl group is retained, suggesting shared interest in this substituent’s steric/electronic effects.
Compound B : N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 313267-28-6)
  • Core Structure : Isoindole-1,3-dione (phthalimide) linked via a propanamide chain.
  • Key Differences: The phthalimide group introduces a rigid, planar structure with strong electron-withdrawing properties. The amide functional group (-CONH-) differs from the imino group (-NH-) in the target compound, affecting solubility and metabolic stability.
Compound C : Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride (CAS 101231-37-2)
  • Core Structure: Indol-2-one with a benzylaminoethyl group at the 3-position.
  • Key Differences: A cationic benzylaminoethyl side chain (as hydrochloride salt) enhances water solubility compared to the neutral 3,5-dimethylphenyl group. The substitution pattern (3-phenyl vs.

Comparative Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Indol-2-one Pyrimidoindol-4-one Phthalimide Indol-2-one
3,5-Dimethylphenyl Group Present Present Present (amide-linked) Absent
Functional Groups Imino (-NH-), phenyl Thioether (-S-), oxoethyl Amide (-CONH-), phthalimide Benzylaminoethyl, hydrochloride
Potential Solubility Likely low (neutral, aromatic) Moderate (polar thioether) Low (rigid phthalimide) High (ionic salt)
Synthetic Complexity Moderate High (fused heterocycles) Moderate Moderate

Research Implications

  • Substituent Effects : The 3,5-dimethylphenyl group, common to Compounds A and B, may optimize lipophilicity for membrane permeability in drug design but could reduce aqueous solubility .
  • Functional Group Impact: The imino group in the target compound may offer reversible covalent binding opportunities (e.g., enzyme inhibition), whereas amides (Compound B) and thioethers (Compound A) provide distinct electronic profiles .
  • Salt Forms : Compound C’s hydrochloride salt highlights strategies to improve bioavailability, a consideration absent in the neutral target compound .

Biological Activity

3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety, which is known for its diverse biological properties. The presence of the dimethylphenyl group may enhance its interaction with biological targets.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability after treatment with the compound.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.8
HEPG212.5
Jurkat E6.110.3

The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%, showcasing its potency against these cancer cells.

The mechanisms through which this compound exerts its cytotoxic effects involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and cytochrome c release.
  • Inhibition of Tubulin Polymerization : Molecular docking studies suggest that the compound may bind to the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic spindle function.
  • Reactive Oxygen Species (ROS) Generation : Treatment with the compound leads to elevated ROS levels, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Activity in Vivo

A recent study investigated the in vivo efficacy of this compound in a mouse model bearing MCF-7 tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents.

Table 2: Tumor Volume Reduction

TreatmentTumor Volume (mm³)Percentage Reduction
Control450-
Saline440-
Compound Treatment25044%

This study highlights the potential of this compound as an effective anticancer agent in therapeutic applications.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the biological activity of the compound. Researchers utilized flow cytometry and Western blotting techniques to analyze apoptosis markers and signaling pathways activated by treatment with the compound.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dimethylphenyl)imino-1-phenylindol-2-one, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted indole precursors and aryl imines. For example, a protocol analogous to Bittencourt et al. (2016) for related indol-2-one derivatives involves refluxing 1-phenylindol-2-one with 3,5-dimethylphenylamine in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves) under inert gas . Purity optimization includes iterative recrystallization using ethanol/water mixtures and monitoring via HPLC (C18 column, acetonitrile/water mobile phase). Impurity thresholds should align with USP guidelines (e.g., <0.1% for unspecified impurities) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Key techniques include:

  • UV-Vis/IR Spectroscopy : Confirms π→π* transitions (λmax ~300–350 nm) and imine C=N stretches (~1600–1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • X-ray Crystallography : Resolves planar indole-imine geometry (bond angles ~120°–125°) .
  • Mass Spectrometry : ESI-MS (m/z ~345 [M+H]⁺) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for analogous indol-2-one derivatives :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways involving this compound?

Methodological Answer: Conflicting data (e.g., unexpected byproducts or yields) require:

  • Isotopic Labeling : Track imine group reactivity using ¹⁵N-labeled amines .
  • Kinetic Profiling : Monitor reaction intermediates via time-resolved FTIR or stopped-flow UV-Vis.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare activation energies of competing pathways . For example, competing cyclization vs. hydrolysis of intermediates may explain discrepancies in product ratios.

Q. How can computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use MOE software with Protein Data Bank (PDB) structures (e.g., kinase or GPCR targets) to identify binding poses .
  • MD Simulations : GROMACS or AMBER for stability analysis (e.g., RMSD <2 Å over 100 ns trajectories).
  • QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental strategies validate the compound’s potential as an antitumor agent?

Methodological Answer:

  • In Vitro Assays :
    • MTT/Proliferation assays (IC50 determination in cancer cell lines, e.g., MCF-7 or HeLa).
    • Apoptosis markers (Annexin V/PI staining via flow cytometry).
  • In Vivo Models : Xenograft studies in nude mice (dosage: 10–50 mg/kg, oral/i.p.) with histopathology validation .
  • Target Identification : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) to map interacting proteins .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

  • Revisiting Crystallography : Ensure single-crystal quality (e.g., no twinning; R-factor <5%). Compare with Cambridge Structural Database entries for similar indol-2-one derivatives .
  • Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility (e.g., imine tautomerism) that may explain spectral mismatches .
  • Synchrotron Validation : High-resolution XRD (λ = 0.7–1.0 Å) resolves ambiguous electron density maps .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersExpected Output
HPLCColumn: C18; Mobile Phase: 70:30 Acetonitrile/Water; Flow: 1 mL/minRetention time: ~8.2 min
¹H NMR (DMSO-d6)400 MHz, δ 7.3–7.5 (aromatic H), δ 2.3 (CH₃) Integration ratios: 1:2 for phenyl vs. methyl
X-ray CrystallographySpace Group: P2₁/c; Unit Cell: a=8.2 Å, b=10.5 Å CCDC Deposition Number: [Reference

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